molecular formula C11H21NO4 B3148551 (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate CAS No. 64896-37-3

(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate

Cat. No.: B3148551
CAS No.: 64896-37-3
M. Wt: 231.29 g/mol
InChI Key: LOBMIUJJHTZBOT-QMMMGPOBSA-N
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Description

“(S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate” is a chemical compound with the CAS Number: 64896-37-3 . It has a molecular weight of 231.29 . The compound is solid in physical form and is stored in a refrigerator . Its IUPAC name is methyl (S)-2-((tert-butoxycarbonyl)amino)pentanoate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 231.29 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Precursor for Proline Derivatives : It has been used as a precursor in the synthesis of trans-4-methylproline, showcasing its utility in creating specific amino acid derivatives (Nevalainen & Koskinen, 2001).
  • Enantiopure Non-Natural Alpha-Amino Acids : The compound played a critical role in synthesizing enantiopure non-natural alpha-amino acids, which are significant in peptide research (Constantinou-Kokotou et al., 2001).
  • Polymer Synthesis : It has been involved in the synthesis of novel amino acid-derived acetylene monomers, contributing to advancements in polymer chemistry (Gao, Sanda, & Masuda, 2003).

Medicinal Chemistry and Pharmacology

  • Anticancer Drug Research : Amino acetate functionalized Schiff base organotin(IV) complexes, involving compounds like (S)-methyl 2-((tert-butoxycarbonyl)amino)pentanoate, have been studied for their potential as anticancer drugs (Basu Baul et al., 2009).
  • Radioligand for PET : It has been used in the synthesis of carbon-11 labeled compounds for positron emission tomography (PET), aiding in brain research and diagnosis (Matarrese et al., 1997).

Biochemical Applications

  • Biofuel Production : In the field of biochemistry, it has been involved in the study of pentanol isomer synthesis in engineered microorganisms, highlighting its potential application in biofuel production (Cann & Liao, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBMIUJJHTZBOT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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